Ethyl oxamate

Descripción

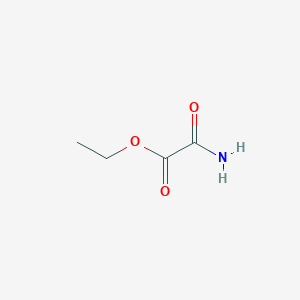

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-amino-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-2-8-4(7)3(5)6/h2H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMZBHSKPLVQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210698 | |

| Record name | Ethyl oxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-36-7 | |

| Record name | Ethyl oxamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl oxamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl oxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl oxamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl oxamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9V7Y5CP6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of Ethyl Oxamate

Established Synthetic Routes to Ethyl Oxamate (B1226882)

Several methods for the synthesis of ethyl oxamate have been established, each with its own advantages and applications. These routes include the direct esterification of oxamic acid, reactions involving dialkyl oxalates, and the use of the Mitsunobu reaction for the synthesis of protected derivatives.

Direct Esterification of Oxamic Acid with Ethanol (B145695)

The direct esterification of oxamic acid with ethanol represents a classical and straightforward approach to this compound. This reaction, a type of Fischer esterification, typically involves heating oxamic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the formation of the ester by removing the water produced during the reaction.

Reaction Scheme:

| Reactant | Reagent | Catalyst | Product |

| Oxamic Acid | Ethanol | Strong Acid (e.g., H2SO4) | This compound |

This method is valued for its simplicity and the use of readily available starting materials. The yield of the reaction can be optimized by controlling the reaction temperature and the efficiency of water removal.

Reactions Involving Dialkyl Oxalates and Anthranilic Acid Derivatives

This compound can be synthesized through reactions involving dialkyl oxalates, such as diethyl oxalate (B1200264), and derivatives of anthranilic acid. These reactions can proceed via different pathways depending on the specific reactants and conditions. For instance, the reaction of diethyl oxalate with 2-aminobenzamide can lead to the formation of ethyl 2-(2-carbamoylphenyl)oxamate.

Furthermore, this compound itself can react with anthranilic acid derivatives, demonstrating the reactivity of both its amide and ester functionalities. Research has shown that this compound reacts with anthranilic acid derivatives at either the amide or the ester group, leading to the formation of respective esters or amides researchgate.net. This reactivity highlights the potential for using dialkyl oxalates and their derivatives to construct complex heterocyclic systems.

Mitsunobu Reaction in N-Boc this compound Synthesis

The Mitsunobu reaction provides a powerful method for the synthesis of N-Boc protected this compound derivatives. In this reaction, an alcohol is converted to an ester, or in this specific application, a protected amine, using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

N-Boc this compound can be utilized as a nitrogen nucleophile in the Mitsunobu reaction. organic-chemistry.orgresearchgate.net This approach is particularly useful for the synthesis of N-Boc protected amines from primary and secondary alcohols. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a valuable tool in stereoselective synthesis.

General Mitsunobu Reaction Scheme:

In the context of N-Boc this compound synthesis, the nucleophile is the nitrogen atom of the N-Boc protected oxamate. This method offers a mild and efficient route to N-protected amino acid esters and related compounds. The reaction of primary and secondary allylic alcohols with N-Boc this compound under Mitsunobu conditions yields the corresponding N-Boc allylic amines. organic-chemistry.orgresearchgate.netnih.gov

Novel Synthetic Approaches and Catalytic Methods

While traditional methods for this compound synthesis are well-established, research continues to explore more efficient, sustainable, and versatile synthetic strategies. Novel approaches often focus on the development of catalytic systems to improve reaction rates, yields, and selectivity.

Recent advancements in catalysis have shown promise for the synthesis of related oxalate esters. For example, the transesterification of dimethyl oxalate to diethyl oxalate has been efficiently catalyzed by various alkaline catalysts rsc.org. Although not a direct synthesis of this compound, this demonstrates the potential for catalytic transesterification in the preparation of oxamate derivatives.

Furthermore, catalytic methods for the synthesis of diethyl oxalate from carbon monoxide and ethyl nitrite have been developed, utilizing palladium-based catalysts google.com. These gas-phase catalytic coupling reactions represent a departure from traditional solution-phase chemistry and could inspire novel catalytic routes to this compound and its derivatives from simple and abundant starting materials.

Derivatization Strategies of the this compound Scaffold

The presence of both an amide and an ester functional group in the this compound molecule provides two reactive sites for further chemical modification. This allows for the synthesis of a wide range of derivatives with diverse structures and potential applications.

Amide and Ester Group Modifications

Both the amide and ester groups of this compound can be selectively targeted for derivatization.

Amide Group Modifications: The nitrogen atom of the amide can undergo various reactions, including N-alkylation and N-acylation. For instance, the synthesis of N-Boc this compound, as discussed in the context of the Mitsunobu reaction, is an example of N-acylation. The amide nitrogen can also act as a nucleophile in other reactions, allowing for the introduction of various substituents.

Ester Group Modifications: The ester group is susceptible to nucleophilic attack at the carbonyl carbon. This allows for transformations such as:

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl or aryl group.

Amidation: Reaction with amines can convert the ester into a new amide, forming an oxalamide derivative.

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid (oxamic acid).

A notable example of the dual reactivity of this compound is its reaction with anthranilic acid derivatives, where the reaction can occur at either the amide or the ester group, leading to the formation of different products researchgate.net. This selective reactivity can be controlled by the reaction conditions and the nature of the substituents on the anthranilic acid derivative, offering a versatile tool for the synthesis of various heterocyclic compounds.

Nucleophilic Substitution Reactions with this compound as a Nitrogen Nucleophile

The nitrogen atom of the primary amide group in this compound possesses a lone pair of electrons, allowing it to function as a nucleophile. However, compared to amines, amides are significantly weaker nucleophiles. This reduced nucleophilicity is a direct consequence of the resonance delocalization of the nitrogen's lone pair with the adjacent carbonyl group. This delocalization decreases the electron density on the nitrogen atom, making it less available to attack an electrophile.

For this compound to participate effectively as a nitrogen nucleophile in a substitution reaction, such as N-alkylation with an alkyl halide, it typically requires deprotonation first. The reaction generally proceeds via the formation of the conjugate base, the this compound anion, which is a much stronger nucleophile. This is achieved by using a strong base, such as sodium hydride (NaH), which is capable of abstracting the acidic amide proton.

The general mechanism involves two main steps:

Deprotonation: A strong base removes a proton from the nitrogen atom of this compound, creating a highly nucleophilic amide anion.

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming a new N-C bond.

This process is analogous to the Gabriel synthesis of primary amines, where the nucleophilic phthalimide anion is alkylated. libretexts.orgopenstax.org

Deprotonation Reactions and Reactive Intermediate Formation

The N-H protons of primary and secondary amides are weakly acidic. wikipedia.org While much weaker acids than carboxylic acids, amides are significantly more acidic than amines. The pKa of a typical primary amide N-H bond is in the range of 17-18, whereas the pKa of ammonia is around 38. masterorganicchemistry.comindiana.edu This increased acidity is attributed to the electron-withdrawing nature of the adjacent carbonyl group and, more importantly, the resonance stabilization of the resulting conjugate base (the amidate anion). masterorganicchemistry.comquora.com

In the case of this compound, treatment with a sufficiently strong base leads to the deprotonation of the amide nitrogen and the formation of a resonance-stabilized anionic intermediate.

The negative charge in this intermediate is delocalized over the nitrogen and oxygen atoms of the amide group, as depicted by its resonance structures. This delocalization stabilizes the anion, making its formation more favorable compared to the anion of an amine. This resonance-stabilized anion is the key reactive intermediate that enables this compound to participate in reactions such as N-alkylation.

N-Alkylation of Oxamate Derivatives (e.g., N-ethyl, N-propyl, N-butyl oxamates)

While the direct N-alkylation of this compound is feasible under strongly basic conditions, a more common and often higher-yielding method for the synthesis of N-alkyl oxamate derivatives involves the reaction of a primary amine with an oxalic acid diester, such as diethyl oxalate. google.comprepchem.com This approach is a type of nucleophilic acyl substitution where the amine acts as the nucleophile.

The general reaction is the aminolysis of an ester, where an amine displaces the alkoxy group of the ester. The reaction between a primary amine (R-NH₂) and diethyl oxalate can be controlled to produce the mono-N-substituted this compound.

Recent methodologies have also demonstrated the synthesis of diverse oxamate derivatives through ultrasound-assisted, catalyst-free protocols starting from oxalic acid, an amine, and an alcohol. researchgate.net

| Target Compound | Synthetic Method | Reactants | General Conditions |

|---|---|---|---|

| N-Ethyl Oxamate | Aminolysis of Diethyl Oxalate | Ethylamine, Diethyl Oxalate | Reaction in a suitable solvent, often with heating. |

| N-Propyl Oxamate | Aminolysis of Diethyl Oxalate | Propylamine, Diethyl Oxalate | Reaction in a suitable solvent, often with heating. |

| N-Butyl Oxamate | Aminolysis of Diethyl Oxalate | Butylamine, Diethyl Oxalate | Reaction in a suitable solvent, often with heating. |

| General N-Alkyl Oxamates | Ultrasound-Assisted Synthesis | Oxalic Acid, Primary Amine, Alcohol | Ultrasound irradiation, catalyst and oxidant-free. researchgate.net |

Mechanistic Studies of this compound Reactions

Elucidation of Reaction Pathways and Transition States

Theoretical studies using ab initio calculations have been employed to investigate the mechanisms of the gas-phase elimination of this compound. These studies reveal that the reaction is not a simple, single-step process. Instead, this compound is predicted to undergo a rapid initial decarbonylation (loss of a carbon monoxide molecule) to form an ethyl carbamate (B1207046) intermediate.

This carbamate intermediate then proceeds through two parallel decomposition pathways:

Path 1: A six-membered cyclic transition state leads to the formation of an unstable carbamic acid and ethylene. This is a concerted and slightly asynchronous reaction.

Path 2: A four-membered cyclic transition state results in the formation of isocyanate and ethanol.

The calculations of bond orders and charge distributions confirm that these reactions proceed through concerted transition states.

Kinetic and Thermodynamic Parameters of Gas-Phase Eliminations

The computational studies on the gas-phase elimination of this compound have provided valuable data on the kinetics and thermodynamics of the proposed reaction pathways. These parameters help in understanding the feasibility and relative rates of the different decomposition routes. The estimated kinetic and thermodynamic parameters show good agreement with available experimental values for similar compounds.

The key energetic parameters are the activation energies (Ea) for the different transition states, which determine the rate of each reaction path.

| Reaction Pathway | Transition State | Products | Calculated Activation Energy (Ea) |

|---|---|---|---|

| Path 1 | Six-membered cyclic | Carbamic Acid + Ethylene | Data specified in detailed computational studies. |

| Path 2 | Four-membered cyclic | Isocyanate + Ethanol | Data specified in detailed computational studies. |

Note: Specific numerical values for activation energy are highly dependent on the level of theory used in the calculation and can be found in the cited literature.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium hydride |

| N-ethyl oxamate |

| N-propyl oxamate |

| N-butyl oxamate |

| Diethyl oxalate |

| Oxalic acid |

| Ethylamine |

| Propylamine |

| Butylamine |

| Carbon monoxide |

| Ethyl carbamate |

| Carbamic acid |

| Ethylene |

| Isocyanate |

| Ethanol |

| Phthalimide |

| Ammonia |

Coordination Chemistry and Metal Complexes of Oxamate Derivatives

Ethyl Oxamate (B1226882) as a Ligand in Metal Coordination Chemistry

Ethyl oxamate (C₄H₇NO₃) primarily functions as a proligand or precursor in the synthesis of metal-oxamato complexes. researchgate.netresearchgate.net In typical synthetic procedures, the ethyl ester group of this compound undergoes in situ hydrolysis, often facilitated by a basic medium, to yield the corresponding oxamate anion. researchgate.net This generated oxamate species is the active chelating agent that coordinates with metal ions.

The general strategy for creating oxamato-containing compounds involves a multi-step process. First, an ethyl ester derivative like this compound is prepared as the proligand. The subsequent step is the hydrolysis of this proligand using strong bases, such as sodium, potassium, or tetraalkylammonium hydroxides. This is followed by the introduction of metal ions, leading to the formation of mononuclear or polynuclear oxamato-containing precursors. researchgate.net For instance, the anionic ligand N-(2,6-dimethylphenyl)oxamate (Hpma⁻) is obtained through the conversion of its proligand, ethyl (2,6-dimethylphenylcarbamoyl)formate. researchgate.net This approach highlights this compound not as a direct ligand in the final complex, but as an essential and convenient starting point for the synthesis of oxamato complexes. researchgate.net

Synthesis and Characterization of Oxamato(-1) and μ-Oxamato(-2) Complexes

This compound is a versatile reagent for the synthesis of both monomeric oxamato(-1) complexes and polymeric μ-oxamato(-2) complexes. researchgate.netresearchgate.net The distinction lies in the deprotonation state of the parent oxamic acid (H₂oxm) and the resulting coordination behavior. In oxamato(-1) complexes, the ligand has lost one proton (Hoxm⁻) and typically acts as a terminal, non-bridging ligand. In μ-oxamato(-2) complexes, the ligand is doubly deprotonated (oxm²⁻) and acts as a bridging ligand (μ) between two or more metal centers. researchgate.net

A specific reaction system utilizing this compound has been developed for the preparation of novel polymeric μ-oxamato(-2) complexes. researchgate.netresearchgate.net In this synthesis, an aqueous solution of a metal(II) chloride (MCl₂) is treated with this compound and sodium hydroxide. The resulting mixture is refluxed, leading to the precipitation of the polymeric complexes. This method has been successfully used to synthesize a series of compounds with divalent metal ions. researchgate.net

The general formulas for these complexes, where 'oxm' represents the bridging oxamato(-2) ligand, are detailed in the table below. researchgate.netresearchgate.net These compounds are characterized as being insoluble in water and common organic solvents. researchgate.net

| Complex Formula | Metal Ion (M) |

|---|---|

| [Cu(oxm)(H₂O)₂]ₓ | Copper (Cu) |

| [Zn(oxm)(H₂O)₂]ₓ | Zinc (Zn) |

| [Cd(oxm)(H₂O)₂]ₓ | Cadmium (Cd) |

| [Co(oxm)(H₂O)₂]ₓ ·0.5xH₂O | Cobalt (Co) |

| [Ni(oxm)(H₂O)₂]ₓ ·xH₂O | Nickel (Ni) |

This compound can also be employed in the synthesis of monomeric complexes containing the oxamato(-1) ligand (Hoxm⁻). researchgate.netresearchgate.net These complexes typically feature the oxamate ligand acting as a bidentate chelate to a single metal center. An example includes the formation of mononuclear iron(II) units where two bidentate N-4-(carboxyphenyl)oxamate ligands coordinate to an iron(II) ion, resulting in a distorted octahedral geometry. scielo.br In such cases, the ligand acts as a bidentate chelate with the ligating atoms being the amide and one of the carboxylate oxygens. researchgate.net

Coordination Modes of Oxamate Ligands

The oxamate ligand, derived from the hydrolysis of this compound, is known for its coordination versatility. researchgate.net Depending on the reaction conditions and the number of protons removed, it can coordinate to metal centers in several ways, including monodentate, bidentate, and tridentate fashions, and can also adopt bridging modes in its dianionic form. researchgate.net

Bidentate chelation is a common coordination mode for the oxamate ligand, forming a stable five-membered ring with the metal ion. libretexts.orglibretexts.org This can occur through two distinct sets of donor atoms:

O,O-donor: The ligand coordinates through the oxygen atom of the amide group and one of the oxygen atoms from the carboxylate group. scielo.br This mode is observed in mononuclear iron(II) complexes with N-4-(carboxyphenyl)oxamate ligands. scielo.br

N,O-donor: Coordination occurs via the deprotonated amide nitrogen atom and an oxygen atom from the carboxylate group. The oxamate anion can act as a N,O-bidentate non-bridging ligand. researchgate.netresearchgate.net

While less common, oxamate-derived ligands can also exhibit tridentate coordination. researchgate.net This mode requires additional coordinating groups on the ligand framework. The coordination can be achieved through either an N,O,O- or an O,O,O-donor set, allowing the ligand to bind to a metal center via three separate atoms. nih.govacs.org For example, the bis-polydentate nature of the N-(2-hydroxyphenyl)oxamate ligand allows for distinct tridentate and bidentate coordination sites within the same molecule, leading to the formation of complex structures like helical chiral chains. researchgate.net

Bridging Modes in Monoanionic or Dianionic Forms

Oxamate-derived ligands possess the ability to act as bridging ligands in either monoanionic or dianionic forms. ajol.inforesearchgate.netscite.airesearchgate.net This characteristic arises from the potential for deprotonation at both the carboxylic and amide positions, which facilitates the formation of dinuclear or polynuclear metal complexes. ajol.inforesearchgate.netscite.airesearchgate.net The specific bridging mode adopted depends on the reaction conditions and the nature of the metal ion involved. This versatility allows for the construction of complex molecular architectures with tailored magnetic and electronic properties.

Metal-Oxamate Complex Structures and Supramolecular Chemistry

The structures of metal-oxamate complexes are often intricate, leading to the formation of supramolecular assemblies with interesting properties.

Crystal Structures and Self-Assembly

The crystal structures of metal-oxamate complexes are frequently determined by single-crystal X-ray diffraction. researchgate.netbohrium.comfigshare.comnih.gov These studies reveal that the self-assembly of these complexes is a common phenomenon, driven by the coordination of oxamate ligands to metal ions. researchgate.netfigshare.comnih.govmdpi.com For instance, the reaction of lanthanide(III) ions with N-(4-hydroxyphenyl)oxamate (4-HOpa) results in the formation of isostructural mononuclear complexes that crystallize in the monoclinic system. researchgate.net In these structures, the lanthanide ion is typically coordinated by multiple didentate monoprotonated oxamate groups and water or other solvent molecules. researchgate.netrsc.orgresearchgate.net The "complex-as-ligand" strategy has also been successfully employed to create more complex, polynuclear structures, such as ladder-type architectures. figshare.comnih.gov This approach utilizes a pre-formed metal-oxamate complex as a ligand to coordinate with additional metal ions. figshare.comnih.gov

Photoluminescent Properties of Lanthanide(III)-Oxamate Complexes

Lanthanide(III)-oxamate complexes often exhibit interesting photoluminescent properties. rsc.orgresearchgate.netacs.orgfrontiersin.org The oxamate ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide(III) ion, which then emits light at its characteristic wavelength. rsc.orgresearchgate.net This process, known as sensitization, is particularly effective for certain lanthanide ions like terbium(III) and europium(III), which emit in the green and red regions of the visible spectrum, respectively. rsc.orgacs.org The quantum yield of this luminescence can be quite high, with some europium(III) complexes showing quantum efficiencies of around 50%, making them potentially suitable for applications such as light-converting molecular devices. researchgate.net The specific photophysical properties are influenced by the coordination environment of the lanthanide ion and the nature of the oxamate ligand. rsc.orgx-mol.net

Applications of Metal-Oxamate Complexes in Catalysis and Materials Science

Metal-oxamate complexes have shown potential applications in both catalysis and materials science due to their diverse structures and properties.

In the field of catalysis, certain palladium(II)-oxamate complexes have been investigated for their activity in Suzuki cross-coupling reactions. researchgate.nettandfonline.com These reactions are a powerful tool in organic synthesis for forming carbon-carbon bonds. The catalytic activity is attributed to the palladium center, although the stability of the complex under reaction conditions can be a challenge. researchgate.nettandfonline.com Additionally, metal complexes, in general, are widely studied as catalysts for various chemical transformations, including the electrochemical reduction of carbon dioxide. mdpi.comrsc.orgnih.gov Niobium oxalate (B1200264), for instance, serves as a precursor for niobium oxide-based catalysts. samaterials.com

In materials science, metal-oxalate and oxamate complexes are of interest for creating functional materials. magtech.com.cnresearchgate.net The ability of oxamate ligands to bridge metal ions allows for the construction of metal-organic frameworks (MOFs) and coordination polymers with tailored properties. researchgate.netmdpi.com These materials can exhibit interesting magnetic properties, such as single-molecule magnet (SMM) behavior in some lanthanide complexes. acs.org The development of such materials is part of the broader field of metallosupramolecular chemistry, which aims to control the self-assembly of metal complexes to create functional systems. researchgate.net The versatility of metal-oxamate complexes makes them promising building blocks for the design of new materials with applications in areas like data storage and quantum computing. x-mol.net

Biochemical and Pharmacological Investigations of Ethyl Oxamate and Its Derivatives

Impact on Cellular Metabolism and Biochemical Pathways

The inhibition of lactate dehydrogenase (LDH) by oxamate instigates significant shifts in cellular metabolism and key biochemical pathways. By blocking the final step of anaerobic glycolysis, oxamate triggers a cascade of metabolic alterations, including changes in energy production and redox balance.

Oxamate directly modulates glycolysis by competitively inhibiting LDH, the enzyme responsible for the conversion of pyruvate (B1213749) to lactate. wikipedia.orgoncotarget.com This inhibition blocks the regeneration of NAD+ necessary for sustained high-level glycolysis, a metabolic hallmark of many cancer cells known as the Warburg effect. oncotarget.com As a result, treatment with oxamate leads to a significant decrease in glucose uptake and lactate production in tumor cells. nih.gov For instance, studies in nasopharyngeal carcinoma (NPC) and non-small cell lung cancer (NSCLC) cells have demonstrated that oxamate significantly inhibits LDH activity, leading to a substantial decrease in lactate secretion. nih.gov This disruption of pyruvate metabolism forces a metabolic shift, with some cancer cells increasing their reliance on oxidative phosphorylation to compensate for the reduction in glycolytic flux. nih.gov

A primary consequence of inhibiting glycolysis is the modulation of cellular adenosine triphosphate (ATP) levels. Cancer cells often rely heavily on the high rate of glycolysis for ATP generation. oncotarget.com By impeding this pathway, oxamate causes a significant reduction in cellular ATP content. oncotarget.com This energy depletion has been observed across various cancer cell lines. For example, inhibition of LDH-A by oxamate resulted in reduced ATP levels in lymphoma cells and NSCLC cells. oncotarget.com The combination of oxamate with a mitochondrial respiratory complex I inhibitor can lead to a more severe depletion of cellular ATP, creating a synergistic cancer-killing effect. This highlights the critical role of LDH in maintaining the energy homeostasis required for cancer cell survival and proliferation.

Inhibition of LDH by oxamate has been shown to increase the generation of mitochondrial reactive oxygen species (ROS). oncotarget.com This ROS burst is a significant contributor to the cellular stress induced by oxamate and is a key mediator of its downstream effects. oncotarget.com The accumulation of ROS can cause oxidative damage to essential biomolecules like proteins, lipids, and DNA, ultimately triggering cell death pathways. oncotarget.com

In response to the metabolic stress and ROS production induced by oxamate, some cancer cells activate autophagy. oncotarget.com Autophagy is a cellular process of self-digestion, where damaged organelles and proteins are degraded and recycled. oncotarget.com However, its role in the context of oxamate treatment is cell-type dependent. In some non-small cell lung cancer cells (A549), autophagy acts as a protective mechanism, allowing cells to survive the metabolic insult. oncotarget.com In these cases, inhibiting autophagy can re-sensitize the cells to oxamate-induced apoptosis. oncotarget.com This indicates a complex interplay between ROS production and autophagy, where autophagy can serve as either a pro-survival or a pro-death mechanism following the metabolic disruption caused by oxamate. oncotarget.com

Pharmacological Activities and Therapeutic Potential

The metabolic disruptions caused by oxamate form the basis of its pharmacological activities, most notably its potential as an anticancer agent. By targeting the altered energy metabolism of cancer cells, oxamate exhibits selective cytotoxicity and can inhibit tumor growth.

Oxamate has demonstrated significant anticancer activity in a variety of preclinical models, including nasopharyngeal carcinoma, glioblastoma, medulloblastoma, and non-small cell lung cancer. nih.govoncotarget.comnih.gov It effectively suppresses cancer cell proliferation in vitro and can delay tumor growth in vivo. nih.gov A key advantage of targeting glycolysis with oxamate is its relative selectivity for cancer cells over normal cells. oncotarget.com Normal cells typically rely on oxidative phosphorylation and are less sensitive to glycolytic inhibition, meaning oxamate exerts lower toxicity on them compared to highly glycolytic cancer cells. oncotarget.com Furthermore, research has shown that oxamate can enhance the sensitivity of cancer cells to other treatments, such as radiotherapy and immunotherapy, making it a promising candidate for combination therapies. nih.govresearchgate.net

One of the primary mechanisms behind oxamate's anticancer effect is the induction of apoptosis, or programmed cell death. oncotarget.com The increase in mitochondrial ROS generation following LDH inhibition is a major trigger for the apoptotic cascade. oncotarget.com Oxamate treatment has been shown to induce apoptosis in glioblastoma, pituitary adenoma, and various lung cancer cells. nih.govoncotarget.com However, the apoptotic response is not universal; some cell lines, such as A549 NSCLC cells, are resistant to oxamate-induced apoptosis and instead undergo autophagy. oncotarget.com

In addition to inducing cell death, oxamate is a potent inhibitor of cancer cell proliferation. oncotarget.comnih.gov It has been shown to suppress the proliferation of numerous cancer cell lines in a dose- and time-dependent manner. oncotarget.comnih.gov This cytostatic effect is a direct result of the metabolic crisis induced by LDH inhibition, including ATP depletion, which halts the energy-intensive processes required for cell division.

Table 1: Effect of Oxamate on Cell Proliferation and Apoptosis in Different Cancer Cell Lines This table is for illustrative purposes and combines data from multiple sources. Experimental conditions may vary between studies.

| Cell Line | Cancer Type | Effect | Key Findings | Reference |

|---|---|---|---|---|

| H1395 | Non-Small Cell Lung Cancer | Proliferation Inhibition & Apoptosis Induction | IC50 at 24h: 19.67±1.53 mmol/L. Apoptosis increased from 2.15% to 29.66% with increasing oxamate concentration. | oncotarget.com |

| A549 | Non-Small Cell Lung Cancer | Proliferation Inhibition | IC50 at 24h: 58.53±4.74 mmol/L. Low levels of apoptosis; induces protective autophagy instead. | oncotarget.com |

| H1975 | Non-Small Cell Lung Cancer | Proliferation Inhibition | IC50 at 24h: 32.13±2.50 mmol/L. | oncotarget.com |

| DAOY | Medulloblastoma | Proliferation Inhibition | Significantly attenuated the number of viable cells in a time- and concentration-dependent manner. | nih.gov |

| UW402 | Medulloblastoma | Proliferation Inhibition | Significantly attenuated the number of viable cells in a time- and concentration-dependent manner. | nih.gov |

| LLC/R9 | Lewis Lung Carcinoma (High Metastatic Potential) | Proliferation Inhibition | More sensitive to oxamate than low metastatic potential cells (LLC). | exp-oncology.com.ua |

Mentioned Compounds

Anticancer Activity

Reversal of Multidrug Resistance (MDR) in Cancer Models

Research into the potential of ethyl oxamate and its derivatives to reverse multidrug resistance (MDR) in cancer models is an emerging area of investigation. While the direct role of this compound is still being fully elucidated, studies on related compounds suggest plausible mechanisms. For instance, some natural product derivatives have been shown to reverse MDR by modulating the expression of genes such as MDR1 and the activity of P-glycoprotein (P-gp), a key efflux pump that expels chemotherapy drugs from cancer cells frontiersin.org. One study indicated that oxamate, when used in combination with the chemotherapy drug 5-FU, significantly reversed cellular MDR, enhanced apoptosis, and suppressed the expression of MRP1, another protein associated with drug resistance frontiersin.org. The mechanism for this reversal was linked to the inactivation of the NF-κB signaling pathway frontiersin.org. However, it is noteworthy that prolonged exposure to oxamate, an inhibitor of lactate dehydrogenase (LDH-A), may also induce protective autophagy in some cancer cells, a mechanism that could potentially contribute to drug resistance oncotarget.com. Further research is needed to specifically delineate the effects of this compound and its derivatives on MDR in various cancer types.

Combination Therapy with Immunotherapy (e.g., Anti-PD-1)

The combination of oxamate, a known inhibitor of lactate dehydrogenase (LDH), with immunotherapy has shown promise in preclinical cancer models. Specifically, studies have explored its synergistic effects with anti-PD-1 therapy, a type of immune checkpoint inhibitor frontiersin.org. In a humanized mouse model of non-small cell lung cancer (NSCLC), the combination of oxamate and the anti-PD-1 antibody pembrolizumab resulted in significantly delayed tumor growth compared to either treatment alone frontiersin.org.

The enhanced efficacy of this combination therapy is attributed to the modulation of the tumor microenvironment. Oxamate treatment was found to increase the infiltration of activated CD8+ T cells into the tumor frontiersin.org. These T cells are crucial for recognizing and killing cancer cells. By inhibiting LDH, oxamate is thought to reduce the production of lactic acid in the tumor microenvironment, which is known to suppress immune cell function. This creates a more favorable environment for the activity of immune cells. The critical role of CD8+ T cells in this process was demonstrated when the therapeutic effects of oxamate were nullified in mice treated with an anti-CD8 antibody frontiersin.org. These findings suggest that inhibiting LDH with oxamate can enhance the effectiveness of anti-PD-1 immunotherapy by promoting the infiltration and activity of cytotoxic T cells within the tumor frontiersin.org.

| Treatment Group | Outcome | Mechanism |

| Oxamate Monotherapy | Delayed tumor growth | Increased infiltration of activated CD8+ T cells |

| Pembrolizumab (Anti-PD-1) Monotherapy | Delayed tumor growth | Blocks PD-1 to enhance T cell activity |

| Oxamate + Pembrolizumab Combination Therapy | Significantly better tumor growth delay than monotherapy | Enhanced infiltration and activity of CD8+ T cells in the tumor microenvironment |

Antimicrobial Properties

Derivatives of this compound and related compounds have demonstrated a range of antimicrobial activities, including antibacterial and antifungal effects. For example, certain thiazole-substituted 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties wjbphs.com.

In other studies, metal complexes of ethyl carbamate (B1207046) derivatives have shown promising antimicrobial activity. A cobalt(II) complex of ethyl (2-(methylcarbamoyl)phenyl)carbamate exhibited activity against several Gram-positive bacteria, including Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus, as well as Gram-negative bacteria like Klebsiella pneumoniae and Proteus vulgaris mdpi.com. The parent compound, oxamic acid, has also been shown to have bactericidal effects against the fermentative bacterium Streptococcus mitis/oralis mdpi.com.

Furthermore, sucrose octa(N-ethyl)carbamate, a derivative of ethyl carbamate, displayed strong inhibition against a panel of bacteria, including S. aureus, Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli. It also showed potent antifungal activity against Trichoderma viride and Aspergillus versicolor nih.gov. The broad-spectrum antimicrobial activity of these related compounds suggests that the this compound scaffold could be a valuable starting point for the development of new anti-infective agents.

| Compound/Derivative | Antimicrobial Activity | Tested Against |

| Cobalt(II) complex of ethyl (2-(methylcarbamoyl)phenyl)carbamate | Antibacterial | Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus, Klebsiella pneumoniae, Proteus vulgaris mdpi.com |

| Oxamic Acid | Bactericidal | Streptococcus mitis/oralis mdpi.com |

| Sucrose octa(N-ethyl)carbamate | Antibacterial and Antifungal | S. aureus, B. cereus, P. aeruginosa, E. coli, T. viride, A. versicolor nih.gov |

Antiallergy Agents (e.g., N-(4-Substituted-thiazolyl)oxamic Acid Derivatives)

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and identified as potent, orally active antiallergy agents. In preclinical studies using a rat passive cutaneous anaphylaxis (PCA) model, many of these compounds demonstrated significant inhibitory activity.

These derivatives were found to be considerably more potent than disodium cromoglycate, a standard antiallergy medication, which is inactive orally and shows a 50% inhibition at a dose of 1.2 mg/kg when administered intravenously in the rat PCA model. In contrast, many of the N-(4-substituted-thiazolyl)oxamic acid analogues achieved a 50% inhibition at oral doses of less than 2 mg/kg or intravenous doses of less than 0.4 mg/kg. The synthesis of these compounds typically involves the condensation of aminothiazoles with ethyloxalyl chloride to produce the corresponding thiazolyloxamates. The promising activity of these derivatives has led to the selection of specific compounds for further pharmacological evaluation as potential antiallergy agents.

Trypanocidal Activity (e.g., against Trypanosoma cruzi)

Ethyl esters of oxamate derivatives have emerged as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds have demonstrated significant trypanocidal activity in both in vitro and in vivo models. The energy metabolism of T. cruzi is a key target for drug development, and inhibitors of α-hydroxy acid dehydrogenase (HADH)-isozyme II have shown trypanocidal effects nih.gov. While polar oxamates like N-propyl oxamate (NPOx) are effective inhibitors of this enzyme, they are unable to penetrate the parasite's cell membrane nih.gov.

The ethyl ester derivatives, such as the ethyl esters of N-allyl oxamate (Et-NAOx) and N-propyl oxamate (Et-NPOx), are more hydrophobic and can successfully enter the parasite oncotarget.comnih.gov. Once inside, they are believed to be hydrolyzed, releasing the active oxamate inhibitor. These ethyl ester derivatives have shown trypanocidal effects against multiple strains of T. cruzi, including those resistant to the standard drugs benznidazole and nifurtimox oncotarget.com.

In vivo studies in mice infected with T. cruzi have confirmed the efficacy of this compound derivatives in controlling the parasitic infection. Treatment with compounds such as the ethyl esters of N-propyl oxamate (Et-NPOx) and N-isopropyl oxamate (Et-NIPOx) led to a drastic reduction in the levels of parasitemia, which is the number of parasites in the bloodstream wjbphs.com. This reduction was typically observed between 15 and 20 days of treatment, with parasitemia reaching near-zero levels between 35 and 40 days wjbphs.com.

Furthermore, these compounds have been shown to effectively target the clinically relevant intracellular amastigote stage of the parasite. In infected mice, Et-NPOx was able to completely eliminate amastigote nests in the heart tissue and significantly reduce their numbers in skeletal muscle wjbphs.com. Et-NIPOx also demonstrated a substantial reduction in amastigote nests in both heart and skeletal muscle tissues wjbphs.com. The ability of these compounds to reduce both parasitemia and tissue parasite burden highlights their potential as therapeutic agents for Chagas disease.

| Compound | Effect on Parasitemia | Effect on Amastigote Nests |

| Ethyl ester of N-propyl oxamate (Et-NPOx) | Drastic reduction | Complete elimination in myocardium; 60-80% reduction in skeletal muscle wjbphs.com |

| Ethyl ester of N-isopropyl oxamate (Et-NIPOx) | Drastic reduction | 60-80% reduction in myocardium and skeletal muscle wjbphs.com |

The development of prodrugs has been a key strategy to overcome the delivery challenges of polar oxamate inhibitors in the treatment of Chagas disease. As previously mentioned, while oxamates like N-propyl oxamate (NPOx) and N-isopropyl oxamate (NIPOx) are potent inhibitors of a crucial parasite enzyme, their polarity prevents them from crossing the parasite's cell membrane nih.govnih.gov. To address this, more hydrophobic ester derivatives have been synthesized.

The ethyl esters of these oxamates, such as Et-NPOx and Et-NIPOx, act as effective prodrugs nih.govnih.gov. Their increased lipophilicity allows for better penetration into the T. cruzi parasite. Once inside the parasite, it is hypothesized that intracellular esterases cleave the ethyl group, releasing the active polar oxamate inhibitor, which can then exert its effect on HADH-isozyme II nih.gov. This prodrug approach has been validated by the observed in vitro and in vivo trypanocidal activity of the ethyl ester derivatives, whereas the parent oxamic acids show no activity against intact parasites oncotarget.comnih.gov. Further enhancing this strategy, a benzyl ester of NPOx has been shown to have even greater trypanocidal activity, attributed to its hydrolysis into both the active NPOx and benzyl alcohol, which also possesses antimicrobial properties nih.gov.

Potential in Fertility Control (e.g., male contraception)

The investigation into non-hormonal male contraception has identified this compound and its derivatives as compounds of interest due to their targeted action on sperm-specific metabolic pathways. tandfonline.comnih.gov Research has primarily focused on their ability to inhibit the lactate dehydrogenase-C4 (LDH-C4) isoenzyme, which is exclusively found in sperm and plays a vital role in the energy production required for sperm function. tandfonline.comfrontiersin.org

The core of this contraceptive strategy lies in the inhibition of LDH-C4, an enzyme crucial for the glycolytic pathway in spermatozoa. nih.gov This pathway is a primary source of ATP, which fuels essential functions for fertilization, including progressive motility, capacitation (the final maturation step required to fertilize an egg), and the acrosome reaction. tandfonline.comnih.gov By selectively targeting LDH-C4, oxamate derivatives can disrupt the energy supply to sperm, thereby impairing their ability to fertilize an oocyte. nih.govscialert.net

Further research has highlighted the efficacy of specific derivatives. For instance, N-ethyl oxamate was found to be a potent inhibitor of sperm LDH isoenzymes. tandfonline.com However, the N-butyl oxamate ethyl ester (NBOXet) has been identified as being particularly effective and selective for LDH-C4. tandfonline.comtandfonline.com In vivo studies in mice have shown that NBOXet can diminish both total and progressive sperm motility. tandfonline.comnih.gov The selective action of these compounds on the sperm-specific LDH-C4 is a key feature, as it minimizes the potential for effects on other cells and tissues in the body. tandfonline.com

The mechanism of action is directly linked to the disruption of ATP production. nih.gov The inhibition of LDH-C4 blocks the conversion of pyruvate to lactate, a critical step in glycolysis that regenerates NAD+ needed for continued ATP synthesis. nih.gov This energy deficit directly impacts the phosphorylation of proteins involved in capacitation, effectively halting this essential process. nih.gov Research has confirmed that the inhibition of LDH-C4 by oxamate and its derivatives leads to a block in sperm capacitation. nih.govscialert.net

The potential of these compounds as male contraceptives is underscored by their ability to significantly reduce the fertilization capacity of sperm in a dose-dependent manner, as demonstrated in in vitro fertilization assays with mouse gametes. scialert.net

Research Findings on Oxamate Derivatives' Effects on Sperm Function

| Compound | Primary Target | Observed Effects in Murine Models | Mechanism of Action |

|---|---|---|---|

| This compound and its Derivatives (e.g., N-ethyl oxamate, N-propyl oxamate, N-butyl oxamate) | Lactate Dehydrogenase-C4 (LDH-C4) | - Inhibition of LDH-C4 activity tandfonline.comnih.gov | Inhibition of the glycolytic pathway, leading to ATP depletion and subsequent impairment of energy-dependent sperm functions. tandfonline.comnih.gov |

| N-butyl oxamate ethyl ester (NBOXet) | Selective inhibition of LDH-C4 | - Highly effective in diminishing total and progressive sperm motility tandfonline.comnih.gov | Selective inhibition of the sperm-specific LDH-C4 enzyme, disrupting energy metabolism. tandfonline.comnih.gov |

Advanced Analytical and Computational Studies of Ethyl Oxamate

Spectroscopic Characterization in Academic Research

The molecular structure and vibrational properties of ethyl oxamate (B1226882) and its derivatives have been extensively studied using various spectroscopic techniques. In academic research, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy are fundamental tools for characterization.

Infrared spectra of oxamate derivatives show characteristic absorption bands for the amide N-H and C=O stretching vibrations. For instance, in a study of triethyl 2,2′,2″-((nitrilotris(benzene-4,1-diyl))tris(azanediyl))tris(2-oxoacetate), a derivative of ethyl oxamate, the N-H stretching band was observed to be broad and shifted to lower wavenumbers (3400–3220 cm⁻¹) compared to a related carbamate (B1207046) compound. mdpi.com This suggests significant hydrogen bonding interactions involving the N-H group in the solid state. The IR spectra of metal complexes with oxamato ligands have also been reported, providing insights into the coordination modes of the ligand. researchgate.net

¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure of this compound derivatives in solution. rsc.orgajol.info For example, in the characterization of ethyl N-(4-chlorophenyl)oxamate, ¹H NMR chemical shifts clearly distinguished the aromatic protons and the protons of the ethyl group, while also confirming the presence of the N-H proton. rsc.org Solid-state ¹³C cross-polarization magic angle spinning (CPMAS) NMR spectroscopy has been used to correlate the solid-state structure with the spectroscopic data, providing a more complete picture of the molecule's conformation and packing in the crystalline state. mdpi.com

Crystallographic Studies and Solid-State Structure Analysis

This compound's structure is characterized by the presence of both an amide and an ester group, which dictates its chemical reactivity and intermolecular interactions. smolecule.com In many derivatives, the oxamate group is nearly coplanar with adjacent aromatic rings, a conformation often stabilized by intramolecular hydrogen bonds. researchgate.net For example, in ethyl N-phenyloxamate, the oxamate group and the phenyl ring are almost coplanar due to these intramolecular interactions. researchgate.net The two carbonyl groups within the oxamate functionality typically adopt an anti conformation. mdpi.com

Hydrogen Bonding Networks and Supramolecular Architecture

A key feature of the solid-state structure of this compound derivatives is the formation of extensive hydrogen bonding networks. These non-covalent interactions play a dominant role in directing the self-assembly of molecules into well-defined supramolecular architectures. mdpi.commdpi.com

The primary hydrogen bond motif observed is the N-H···O=C interaction, which is a robust and reliable synthon for building extended structures. mdpi.com These interactions can lead to the formation of infinite chains, tapes, and sheets. mdpi.comresearchgate.net For example, in a tris(4-aminophenyl)amine-based oxamate derivative, N-H···O=C hydrogen bonds link molecules into infinite chains. mdpi.com In other cases, these interactions, reinforced by weaker C-H···O and C-H···π interactions, create complex three-dimensional networks. mdpi.com The presence of multiple hydrogen bond donors and acceptors in oxamate derivatives can lead to the formation of specific graph-set motifs, such as R²₂(10) and R²₂(9) rings, which are common features in the crystal structures of oxamate-containing compounds. core.ac.uk

Hirshfeld Surface Analysis and Interaction Energy Calculations

To gain a more quantitative understanding of the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis and interaction energy calculations are employed. Hirshfeld surface analysis maps the intermolecular contacts in a crystal, highlighting the regions of close contact between neighboring molecules.

Interaction energy calculations, often performed using Density Functional Theory (DFT), provide quantitative estimates of the strength of these intermolecular interactions. mdpi.comresearchgate.net For instance, the energy of N-H···O hydrogen bonds in oxamate derivatives has been calculated to be a significant stabilizing factor. mdpi.com These calculations can distinguish between the electrostatic and dispersive components of the interactions, offering deeper insight into their nature. mdpi.comdergipark.org.tr

Theoretical and Computational Chemistry Applications

Theoretical and computational methods are powerful tools for investigating the properties and reactivity of this compound at the electronic level. These approaches complement experimental studies by providing insights that are often difficult or impossible to obtain through experiments alone.

Ab Initio Calculations for Reaction Kinetics and Thermodynamics

Ab initio calculations, which are based on the principles of quantum mechanics without empirical parameters, have been used to study the gas-phase elimination kinetics of this compound. researchgate.net These studies have shown that this compound can undergo decarbonylation to form a carbamate intermediate, which then decomposes through different pathways. researchgate.net The calculations help to determine the transition state structures, activation energies, and thermodynamic parameters for these reactions, providing a detailed understanding of the reaction mechanism. researchgate.netacs.org Such computational studies are also valuable for interpreting experimental results from pyrolysis experiments. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and properties of molecules like this compound and its derivatives. mdpi.comresearchgate.net DFT calculations are employed to optimize molecular geometries, calculate vibrational frequencies, and predict various spectroscopic properties. mdpi.comresearchgate.net

In the context of this compound, DFT has been used to:

Analyze intermolecular interactions: As mentioned in section 5.2.2, DFT calculations are crucial for quantifying the energies of hydrogen bonds and other non-covalent interactions that determine the supramolecular architecture. mdpi.comresearchgate.net

Investigate electronic structure: DFT calculations can provide information about the distribution of electron density in the molecule, helping to understand its reactivity. researchgate.net

Support spectroscopic analysis: Calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. mdpi.com

For example, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to estimate the energy contributions of various interactions to the stability of crystal lattices of oxamate derivatives. mdpi.comresearchgate.net These theoretical investigations are invaluable for rationalizing the observed solid-state structures and predicting the properties of new materials based on the this compound scaffold.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are particularly valuable in understanding how a small molecule like this compound, or its active form oxamate, interacts with biological targets such as enzymes.

A prominent example of such studies involves the docking of oxamate into the active site of human Lactate (B86563) Dehydrogenase A (LDH-A), an enzyme for which it acts as a known inhibitor. Oxamate is a structural analog of the substrate pyruvate (B1213749) and competes with it for binding to the enzyme.

Computational docking simulations have been successfully used to model this interaction. In these studies, full-atom models of the LDH-A enzyme are generated, often based on crystal structures from the Protein Data Bank (PDB). For instance, models have been built using the 1i10 PDB structure, which contains LDH-A complexed with the cofactor NADH and oxamate. To prepare for docking, existing ligands and water molecules are typically removed. The protein is then described using a force field, such as ff99SB, while the small molecule inhibitor (oxamate) is parameterized using a generalized force field like GAFF.

Docking simulations of oxamate into the LDH-A active site consistently predict a binding pose that closely matches the experimentally determined crystallographic position, often with a root-mean-square deviation (RMSD) of less than 1 Å. These models reveal key interactions that stabilize the enzyme-inhibitor complex. The simulations demonstrate that oxamate's pose is very similar to that of the natural substrate, pyruvate, and it forms crucial interactions with several key amino acid residues in the active site, including:

Arginine 105 (Arg105)

Arginine 168 (Arg168)

Histidine 192 (His192)

These interactions, along with proximity to the nicotinamide (B372718) ring of the NADH cofactor, are critical for its inhibitory activity. The accuracy of these docking protocols is often validated by their ability to correctly orient known inhibitors within the active site, providing confidence in their predictive power for screening new potential inhibitors. The calculated binding energy for oxamate to LDH-A in one such study was reported as -4.26 ± 0.06 kcal/mol.

Table 1: Key Interactions and Results from Docking Studies of Oxamate with LDH-A

| Parameter | Description | Finding/Value | Reference |

|---|---|---|---|

| Target Protein | Human Lactate Dehydrogenase A (LDH-A) | Enzyme involved in anaerobic glycolysis. | doi.org |

| Ligand | Oxamate (inhibitor, pyruvate analog) | Serves as a reference inhibitor for docking validation. | doi.orgfishersci.no |

| Key Interacting Residues | Amino acids in the active site forming bonds with oxamate. | Arg105, Arg168, His192. | doi.org |

| Calculated Binding Energy | The estimated strength of the binding interaction. | -4.26 ± 0.06 kcal/mol. | fishersci.no |

| Force Fields Used | Parameters to describe the physics of the molecules. | ff99SB (Protein), GAFF (Oxamate). | doi.org |

QM/MM Calculations for Catalytic Mechanisms

To gain a deeper understanding of the chemical reactions that this compound or related substrates undergo, particularly within an enzyme's active site, researchers employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations. This method combines the accuracy of quantum mechanics for the reacting parts of a system with the efficiency of molecular mechanics for the surrounding environment.

In the context of an enzyme like LDH catalyzing the conversion of pyruvate to L-lactate, a reaction that oxamate inhibits, QM/MM studies can elucidate the detailed reaction mechanism. fishersci.ieguidetopharmacology.org The system is partitioned into two regions:

The QM Region: This region is treated with high-level quantum chemical methods (like Density Functional Theory, DFT, or ab initio methods like MP2). It typically includes the substrate (e.g., pyruvate), the relevant part of the cofactor (e.g., the dihydronicotinamide ring of NADH), and the side chain of key catalytic amino acid residues (e.g., His195). fishersci.iefishersci.at This is the region where bond-breaking and bond-forming events occur.

The MM Region: This region comprises the rest of the protein and the surrounding solvent molecules. It is described using a classical molecular mechanics force field (e.g., AMBER, CHARMM). guidetopharmacology.org This approach allows the inclusion of the entire enzyme environment's structural and electrostatic effects on the reaction, which is crucial for accurate modeling. fishersci.ie

QM/MM studies on the LDH system have been used to calculate the potential energy surface for the reaction, mapping out the energy changes as the reaction progresses. fishersci.ieguidetopharmacology.org This allows for the identification of transition states and reaction intermediates. For the LDH-catalyzed reduction of pyruvate, the mechanism involves the transfer of a hydride ion from NADH to pyruvate and a proton from His195. fishersci.ie QM/MM calculations have been instrumental in investigating the sequence of these events, determining whether the mechanism is stepwise or concerted, and identifying the rate-limiting step. fishersci.ie For example, some QM/MM studies on LDH predicted a stepwise mechanism where hydride transfer from NADH precedes the proton transfer from His195, with the hydride transfer being the rate-limiting step. fishersci.ie

These calculations provide invaluable insights into the energetics of the catalytic process, including the activation energy barriers, which can be compared with experimentally determined reaction rates. guidetopharmacology.org By applying the same QM/MM methodology, the catalytic mechanism of any enzyme that acts on this compound could be similarly investigated, providing a detailed, atomistic picture of the chemical transformation.

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations, based on the principles of quantum mechanics, are fundamental for determining the intrinsic properties of a molecule like this compound. These calculations solve the Schrödinger equation for a given arrangement of atoms to yield the molecule's electronic wavefunction, from which numerous properties can be derived.

Methods such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2) are commonly used. nih.gov These calculations can predict:

Molecular Geometry: The most stable three-dimensional arrangement of the atoms in the molecule. For the related oxamate ion, calculations have confirmed a planar structure. nih.gov

Vibrational Frequencies: These correspond to the energies of molecular vibrations and can be used to predict and assign peaks in infrared (IR) and Raman spectra.

Electronic Properties: This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps to identify reactive sites. It also allows for the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excited states. For instance, in a study of oxamate in the LDH active site, the lowest electronic state (S1) was identified as a charge-transfer state, while the first excited state of oxamate itself (S2) was a higher-energy n-π* transition. nih.gov These calculations are crucial for understanding a molecule's UV-Vis absorption properties and fluorescence behavior.

Furthermore, these methods can quantify electronic effects like π-electron delocalization using geometry-based indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). For the NCO fragment in oxamate, the delocalization is significant, with calculated HOMA-derived (HOMED) values between 0.9 and 1.0, indicating a high degree of electron sharing. nih.gov By performing these calculations, a detailed profile of this compound's conformational preferences, reactivity, and spectroscopic signatures can be established.

Ethyl Oxamate in Organic Synthesis As a Building Block and Reagent

Versatile Reagent for Synthesizing Amines and Nitrogen-Containing Compounds

Ethyl oxamate (B1226882) serves as a key reagent in the synthesis of amines and various other nitrogen-containing compounds. smolecule.comcymitquimica.com Its ability to act as a nitrogen nucleophile is fundamental to its application in synthetic chemistry. smolecule.com The presence of the primary amide group allows it to participate in reactions that form new carbon-nitrogen bonds, a critical step in the assembly of many organic molecules.

A notable application is in the Mitsunobu reaction, where it can be used to convert alcohols into amines. smolecule.com Research has demonstrated a practical and scalable method for synthesizing N-methyl allylic amines from primary and secondary allylic alcohols. acs.org In this process, N-Boc protected ethyl oxamate acts as the nitrogen nucleophile. The reaction proceeds with regioselectivity and can be stereospecific, yielding N-Boc protected allylic amines. acs.org Subsequent N-methylation and deprotection steps produce the final N-methyl allylamine (B125299) products as hydrochloride salts. acs.org This method highlights the utility of this compound derivatives in preparing valuable amine building blocks for further synthetic applications. acs.org

The reactivity of this compound extends to its use as a building block for various heterocyclic compounds and other nitrogenous molecules, underscoring its versatility in chemical synthesis. guidechem.com

Precursor in Synthesis of Biologically Active Compounds

The structural features of this compound make it an important precursor in the synthesis of a wide range of biologically active compounds. smolecule.comontosight.ai The oxamate group itself is a significant functionality found in numerous molecules with notable biological activity, including those with antimalarial, antiallergy, and anticancer properties. researchgate.net

This compound is utilized as a starting material for creating molecules that can interact with biological targets. For instance, it is a reagent used in the preparation of 1,2,4-Thiadiazole, which has been identified as a Cathepsin B inhibitor. jpharmachem.com Its derivatives are also explored for their potential to inhibit other enzymes involved in metabolic pathways. smolecule.comontosight.ai The ability to use this compound to construct more complex scaffolds is crucial in medicinal chemistry and drug discovery. researchgate.net

One study detailed the synthesis of N-methyl allylamine derivatives from allylic alcohols using N-Boc this compound. acs.org The resulting allylic amines are important structural motifs in many biologically active natural products and pharmaceutical agents.

Table 1: Examples of Biologically Active Compound Classes Synthesized Using Oxamate Precursors

| Compound Class | Biological Activity/Target | Reference |

|---|---|---|

| 1,2,4-Thiadiazoles | Cathepsin B inhibition | jpharmachem.com |

| N-methyl allylamines | Structural motifs in pharmaceuticals | acs.org |

| Oxamate-containing molecules | Metabolic enzyme inhibition (e.g., LDH) | researchgate.net |

Use in Pharmaceutical and Agrochemical Synthesis

This compound serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. guidechem.comontosight.ai The amide bond, which can be readily formed or is already present in this compound, is one of the most important functional groups in the synthesis of pharmaceuticals, bioactive natural products, and agrochemicals. researchgate.net

In the pharmaceutical industry, derivatives of this compound are investigated for a range of potential therapeutic applications. smolecule.com It functions as a precursor in the synthesis of more complex molecules that form the basis of new drug candidates. ontosight.ai Similarly, in the agrochemical sector, this compound is used in chemical synthesis processes to create new pesticides and other crop protection agents. guidechem.com Its role as a building block allows for the systematic construction of molecules with desired biological effects, whether for treating diseases or controlling agricultural pests. guidechem.comontosight.ai

Synthesis of Quinazoline (B50416) Derivatives

This compound is a valuable reagent for the synthesis of quinazoline derivatives, an important class of heterocyclic compounds with a broad spectrum of biological activities. Research has shown that this compound can react with anthranilic acid derivatives to form substituted quinazolines. researchgate.net

A specific method has been developed for the preparation of alkyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylates. researchgate.net This reaction involves the condensation of this compound with anthranilic acid derivatives. researchgate.net Depending on the reaction conditions and the specific anthranilic acid derivative used, this compound can react at either its amide or ester group. researchgate.net For example, the reaction of anthranilohydrazide with this compound can lead to the formation of the corresponding 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid amide. researchgate.net

In a related synthesis, reacting a hydrazine (B178648) compound with diethyl oxalate (B1200264) in refluxing ethanol (B145695) leads to the formation of a triazinoquinazoline-dione, demonstrating the utility of oxalate derivatives in building these fused heterocyclic systems. ptfarm.pl The general strategy involves the cyclization of an anthranilic acid derivative with a 1,2-dicarbonyl compound like an oxalate ester. researchgate.netptfarm.pl This approach provides a straightforward route to complex heterocyclic structures that are of significant interest in medicinal chemistry.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 69238 |

| Anthranilic acid | 227 |

| Diethyl oxalate | 8945 |

| Quinazoline | 69335 |

| N-Boc this compound | 135850901 |

| Triphenylphosphine | 10436 |

| Diisopropyl azodicarboxylate (DIAD) | 75151 |

| Lithium hydroxide | 3028020 |

| 1,2,4-Thiadiazole | 119665 |

| Cathepsin B | Not Applicable (Protein) |

Q & A

Q. What are the established synthetic routes for ethyl oxamate, and how can reaction conditions be optimized for yield and purity?

this compound is synthesized via ammonolysis of ethyl oxalate. Key steps include reacting anhydrous ethyl oxalate with dry ammonia gas in non-aqueous solvents (e.g., absolute ethanol or ligroin) to form this compound and oxamide . Optimization involves controlling solvent polarity, temperature (e.g., cold conditions to minimize side reactions), and ammonia stoichiometry. Purity is confirmed through recrystallization from ethanol and titration . Yield improvements require precise stoichiometric ratios (e.g., excess ammonia) and inert atmospheres to prevent hydrolysis .

Q. How can spectroscopic methods (UV-Vis, fluorescence) characterize this compound’s electronic properties and confirm structural integrity?

UV-Vis spectroscopy reveals absorption maxima in aqueous solutions, with this compound showing distinct spectral features compared to oxamic acid (e.g., peak shifts due to esterification) . Fluorescence studies correlate emission intensity with excited-state energy gaps (AE values): this compound exhibits weak emission (AE ≈ 9,100 cm⁻¹), attributed to its planar amide structure and non-radiative decay pathways . High-resolution mass spectrometry (HRMS) and FT-IR further validate molecular identity (C₄H₇NO₃) and functional groups (amide C=O at ~1,680 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role as a lactate dehydrogenase (LDH-A) inhibitor, and how do its kinetics compare to oxamate?

this compound derivatives (e.g., sodium oxamate) competitively inhibit LDH-A by mimicking pyruvate’s substrate-binding site. Isothermal titration calorimetry (ITC) reveals binding constants (Kd) in the micromolar range, with inhibition efficiency dependent on pH and cofactor (NADH) presence . Unlike oxamate, this compound’s ester group may reduce cellular permeability, requiring higher concentrations for in vivo efficacy. Kinetic assays (e.g., Michaelis-Menten plots) show mixed inhibition patterns, suggesting interactions beyond the active site .

Q. How do molecular geometry and substituents influence this compound’s excited-state properties and emission behavior?

this compound’s weak fluorescence stems from its rigid, planar oxamide core, which promotes intersystem crossing to triplet states. Comparative studies with thioamide analogs (e.g., dithiooxamide) reveal lower AE values for sulfur-containing derivatives, indicating reduced energy gaps and faster non-radiative decay . Substituent effects are quantified via Hammett parameters: electron-withdrawing groups (e.g., ester in this compound) stabilize n→π* transitions, while alkyl chains enhance steric hindrance, altering emission lifetimes .

Q. How can researchers reconcile contradictions in reported emission intensities of ethyl oxamide derivatives?

Discrepancies arise from solvent polarity, concentration effects, and instrumentation sensitivity. For example, this compound’s emission in water is quenched due to hydrogen bonding, whereas non-polar solvents (e.g., hexane) enhance fluorescence . Standardized protocols for solvent degassing, concentration calibration (e.g., ≤1 mM), and instrument normalization (e.g., integrating sphere for quantum yield) are critical for reproducibility .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enables detection at nanogram levels in metabolite profiling . Reverse-phase HPLC with UV detection (λ = 210–220 nm) provides rapid quantification in enzymatic assays, validated via spike-recovery experiments (≥95% accuracy) . For cellular studies, radiolabeled [¹⁴C]-ethyl oxamate tracks uptake kinetics, with liquid scintillation counting verifying intracellular accumulation .

Q. How can this compound serve as a precursor in synthesizing bioactive N-Boc allylic amines?

this compound participates in Mitsunobu reactions with allylic alcohols, forming N-Boc protected amines. Key steps include:

- Reagent : N-Boc this compound with DIAD/TPP.

- Conditions : THF, 0°C to room temperature.

- Yield : 70–85% after Boc deprotection with aqueous H₃PO₄ .

This method avoids chromatography, enabling scalable synthesis of pharmacologically relevant amines.

Methodological Best Practices

Q. What safety protocols are essential when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro